molecular formula C20H19BrClN5O B12497649 [1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone

[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B12497649
M. Wt: 460.8 g/mol
InChI Key: FABFGESHKKKLOU-UHFFFAOYSA-N
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Description

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-chlorophenyl)piperazine is a complex organic compound that features a combination of triazole and piperazine moieties. These structural motifs are often found in pharmaceuticals and agrochemicals due to their diverse biological activities and ability to modulate pharmacokinetic properties .

Preparation Methods

The synthesis of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-chlorophenyl)piperazine typically involves a multi-step protocol. One common method includes the following steps :

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Attachment of the piperazine ring: This can be done through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Final assembly: The final step involves coupling the triazole and piperazine moieties under suitable conditions to form the target compound.

Chemical Reactions Analysis

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-chlorophenyl)piperazine undergoes various chemical reactions, including :

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

    Coupling reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-chlorophenyl)piperazine has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate pharmacokinetic properties.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways . The triazole and piperazine moieties can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-chlorophenyl)piperazine include other triazole and piperazine derivatives . These compounds often share similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Some examples of similar compounds include:

  • 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl derivatives
  • 4-bromophenyl-piperazine derivatives

The uniqueness of 1-[1-(4-bromophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(2-chlorophenyl)piperazine lies in its specific combination of functional groups, which can result in unique biological activities and applications.

Properties

Molecular Formula

C20H19BrClN5O

Molecular Weight

460.8 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-methyltriazol-4-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H19BrClN5O/c1-14-19(23-24-27(14)16-8-6-15(21)7-9-16)20(28)26-12-10-25(11-13-26)18-5-3-2-4-17(18)22/h2-9H,10-13H2,1H3

InChI Key

FABFGESHKKKLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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